molecular formula C11H7ClN2O2S3 B10895841 N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide

N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide

Cat. No.: B10895841
M. Wt: 330.8 g/mol
InChI Key: RFLDCJJJIOJLQZ-UHFFFAOYSA-N
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Description

N~2~-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE is a complex organic compound that belongs to the class of benzothiazoles and thiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE typically involves the reaction of 4-chloro-1,3-benzothiazole with 2-thiophenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N2-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the sulfonamide group to an amine.

    Substitution: The chlorinated benzothiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like ethanol or tetrahydrofuran (THF) at low temperatures.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are performed in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

N~2~-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N2-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s structural features allow it to interact with cellular pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide
  • N-(4-chloro-1,3-benzothiazol-2-yl)-2-hydroxynicotinamide
  • N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Uniqueness

N~2~-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-THIOPHENESULFONAMIDE stands out due to its unique combination of a chlorinated benzothiazole ring and a thiophenesulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H7ClN2O2S3

Molecular Weight

330.8 g/mol

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H7ClN2O2S3/c12-7-3-1-4-8-10(7)13-11(18-8)14-19(15,16)9-5-2-6-17-9/h1-6H,(H,13,14)

InChI Key

RFLDCJJJIOJLQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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